4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride

Medicinal chemistry Physicochemical profiling Heterocyclic SAR

4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride (CAS 2453324-87-1) is a salt-form building block within the tetrahydro-1,7-naphthyridine class, a scaffold recognized as a conformationally-restricted analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure. Bearing a methoxy substituent at the 4-position and formulated as a dihydrochloride salt (C₉H₁₄Cl₂N₂O, MW 237.13) , this compound is distinct from both the parent free base and other 4-substituted tetrahydro-1,7-naphthyridine analogs in its combination of electronic modulation, salt-form physicochemical properties, and utility as a late-stage derivatization intermediate.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
Cat. No. B8188425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESCOC1=C2CCNCC2=NC=C1.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-12-9-3-5-11-8-6-10-4-2-7(8)9;;/h3,5,10H,2,4,6H2,1H3;2*1H
InChIKeyWEFPNBKBFASBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine Dihydrochloride: Structural and Procurement Baseline


4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride (CAS 2453324-87-1) is a salt-form building block within the tetrahydro-1,7-naphthyridine class, a scaffold recognized as a conformationally-restricted analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure [1]. Bearing a methoxy substituent at the 4-position and formulated as a dihydrochloride salt (C₉H₁₄Cl₂N₂O, MW 237.13) , this compound is distinct from both the parent free base and other 4-substituted tetrahydro-1,7-naphthyridine analogs in its combination of electronic modulation, salt-form physicochemical properties, and utility as a late-stage derivatization intermediate.

Why 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine Dihydrochloride Cannot Be Substituted by Generic Tetrahydro-1,7-naphthyridine Analogs


The tetrahydro-1,7-naphthyridine scaffold family spans a wide chemical space whose members differ fundamentally in substitution position, salt form, and ring saturation pattern. The 4-methoxy substituent introduces distinct electronic effects—established pKa studies on closely related 1,5-naphthyridine systems demonstrate that 4-methoxy substitution modulates the basicity constant relative to 4-chloro, 4-amino, and other 4-substituted analogs, with protonation occurring selectively at the N1 atom [1]. The dihydrochloride salt form further differentiates this compound from the free base (CAS 1260665-78-8) and the parent 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride (CAS 1338707-67-7) or dihydrochloride (CAS 351038-62-5), each bearing distinct crystallinity, hygroscopicity, and solubility profiles critical for reproducible synthetic workflows . Computational LogP predictions indicate that the tetrahydro-1,7-naphthyridine free base has an ACD/LogP of −0.09 and exhibits pH-dependent LogD values ranging from −1.55 (pH 5.5) to +0.06 (pH 7.4) ; the 4-methoxy and dihydrochloride modifications are expected to shift these partitioning and solubility parameters meaningfully, making cross-compound substitution a source of experimental variability rather than a like-for-like replacement.

Quantitative Differentiation Evidence for 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine Dihydrochloride vs. Closest Analogs


4-Methoxy vs. 4-Chloro and 4-Amino Substituent Basicity Modulation in Naphthyridine Systems

The 4-methoxy substituent confers a distinct basicity profile relative to other 4-substituted naphthyridine analogs. In the structurally related 1,5-naphthyridine series, the basicity constants (pKa values) of 4-methoxy, 4-chloro, 4-hydrazino, 4-methylthio, 4-acetamido, and 4-amino derivatives were measured and found to correlate with substituent electronic constants, establishing that the 4-methoxy group occupies an intermediate position in the electron-donating/withdrawing spectrum distinct from both the strongly electron-withdrawing 4-chloro and the strongly electron-donating 4-amino [1]. Protonation was confirmed to occur selectively at the N1 atom across all 4-substituted analogs [1]. This 1,5-naphthyridine pKa series serves as the closest available class-level reference for the impact of 4-substitution on the [1,7]naphthyridine scaffold.

Medicinal chemistry Physicochemical profiling Heterocyclic SAR

Dihydrochloride Salt Form vs. Free Base: Impact on Crystallinity, Handling, and Solubility

4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride (CAS 2453324-87-1, MW 237.13) is the bis-hydrochloride salt, in contrast to the corresponding free base 4-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1260665-78-8, MW 164.20, purity ≥95%) . The dihydrochloride form provides a defined stoichiometric counterion pairing (two equivalents of HCl) that typically confers higher aqueous solubility, improved crystallinity, and reduced hygroscopicity relative to the free base amine—critical attributes for reproducible weighing, dissolution, and reaction setup in both medicinal chemistry and process chemistry laboratories. The parent scaffold 5,6,7,8-tetrahydro-1,7-naphthyridine is also commercially available as the hydrochloride (CAS 1338707-67-7) and dihydrochloride (CAS 351038-62-5), enabling direct salt-form comparison within the core scaffold .

Salt selection Solid-state chemistry Pre-formulation

Conformationally-Restricted 2-(3-Pyridyl)ethylamine Pharmacophore with 4-Methoxy Modulation

The 5,6,7,8-tetrahydro-1,7-naphthyridine ring system has been established as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core, as demonstrated by Dow and Schneider (Pfizer, 2001) [1]. In this scaffold, the ethylene bridge between the two nitrogen atoms is locked into the ring, restricting rotational freedom and pre-organizing the pharmacophore into a biologically relevant conformation. The 4-methoxy substituent adds an additional vector for electronic and steric modulation onto this pre-organized scaffold, a feature absent in the unsubstituted parent compound (CAS 13623-85-3). While no direct head-to-head biological data comparing 4-methoxy vs. unsubstituted tetrahydro-1,7-naphthyridine exists in the public domain, the combination of the conformationally-restricted core with the electron-donating 4-methoxy group provides a unique starting point for SAR exploration in programs targeting GPCRs, CNS receptors, or kinase ATP-binding sites that recognize the 2-(3-pyridyl)ethylamine motif.

Drug design Conformational restriction Scaffold hopping

Orthogonal Hydrogenation Selectivity: Enabling Access to Specific Ring-Saturated 1,7-Naphthyridine Regioisomers

The selective synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridines (as opposed to the 1,2,3,4-tetrahydro regioisomer) requires careful catalyst selection. Recent work by Viereck et al. (Janssen Pharmaceutica) established orthogonal hydrogenation procedures: a heterogeneous palladium catalyst selectively produces the 1,2,3,4-tetrahydro isomer, while a homogeneous ruthenium pre-catalyst [Ru(p-cymene)I₂]₂ selectively affords the 5,6,7,8-tetrahydro counterpart [1]. For the historic reduction of 1,7-naphthyridine with palladium on charcoal, a mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%) was obtained, demonstrating the inherent selectivity challenge [2]. The pre-formed 4-methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride thus represents a validated regioisomerically defined building block that eliminates the need for this challenging selective hydrogenation step in the end-user's laboratory.

Synthetic methodology Catalytic hydrogenation Late-stage functionalization

Recommended Application Scenarios for 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine Dihydrochloride Based on Quantified Differentiation Evidence


MedChem SAR Exploration of 4-Position Electronic Effects on Conformationally-Restricted 2-(3-Pyridyl)ethylamine Scaffolds

Medicinal chemistry teams developing ligands for CNS GPCRs, aminergic receptors, or other targets that recognize the 2-(3-pyridyl)ethylamine pharmacophore can deploy this compound as a rigidified, electronically modulated building block. The 4-methoxy group provides intermediate electron-donating character distinct from 4-chloro (electron-withdrawing) and 4-amino (strongly electron-donating) analogs, as demonstrated by the pKa series established in the structurally related 1,5-naphthyridine system . The conformationally-locked nature of the tetrahydro-1,7-naphthyridine core, documented by Dow and Schneider , reduces the entropic penalty upon target binding relative to the flexible 2-(3-pyridyl)ethylamine, while the 4-methoxy substituent enables fine-tuning of the N1 basicity and overall electronic profile. This combination of scaffold rigidification and electronic modulation is not simultaneously available in the unsubstituted parent or in other 4-substituted analogs lacking the methoxy group.

Parallel Synthesis and Library Production Requiring Stoichiometrically Defined Salt-Form Building Blocks

The dihydrochloride salt form (CAS 2453324-87-1, 98% purity) provides a stoichiometrically defined building block with two equivalents of HCl pre-associated with the molecule . This is particularly valuable in automated parallel synthesis and library production workflows where in situ salt formation introduces variability in reaction stoichiometry, pH, and crystallization behavior. Compared to the free base (CAS 1260665-78-8, MW 164.20) , the dihydrochloride offers higher aqueous solubility—beneficial for reactions conducted in aqueous or biphasic media—and typically superior long-term storage stability as a crystalline solid. Procurement of the pre-formed salt eliminates the need for the end user to perform and validate HCl salt formation, saving one synthetic step and ensuring batch-to-batch consistency in multi-step reaction sequences.

Late-Stage Functionalization of Pre-Formed 5,6,7,8-Tetrahydro-1,7-naphthyridine Cores Avoiding Regioselective Hydrogenation

The selective synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridines over the 1,2,3,4-tetrahydro regioisomer is non-trivial: traditional Pd/C hydrogenation of 1,7-naphthyridine yields only ~43% of the desired 5,6,7,8-tetrahydro isomer as part of a mixture . While modern Ru-catalyzed protocols can achieve selective reduction to the 5,6,7,8-tetrahydro isomer , this requires specialized catalyst handling and optimization. Procuring this compound as a pre-formed, regioisomerically defined building block eliminates this challenging step entirely, allowing medicinal chemists to focus directly on late-stage diversification at the N7 position (via the free amine generated from the dihydrochloride) or further functionalization of the pyridine ring, thereby compressing synthetic timelines and conserving precious advanced intermediates.

Physicochemical Profiling and Pre-formulation Studies of 4-Substituted Naphthyridine Salt Series

For pre-formulation scientists and solid-state chemists, this compound serves as the 4-methoxy member of a systematic salt-form series that includes the unsubstituted 5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride (CAS 351038-62-5) and the 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS 1260664-52-5) . The LogP of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine free base is predicted at −0.09 (ACD/LogP), with LogD values spanning −1.55 (pH 5.5) to +0.06 (pH 7.4) ; the 4-methoxy group is expected to increase logP by approximately +0.5 to +0.7 log units (based on the π value of aromatic –OCH₃). Systematic comparison of solubility, hygroscopicity, thermal stability (DSC/TGA), and intrinsic dissolution rate across this 4-substituted dihydrochloride series provides critical data for salt and polymorph screening in lead candidate nomination. This compound fills a specific electronic and lipophilicity niche within that series that neither the 4-chloro nor the unsubstituted analog can occupy.

Quote Request

Request a Quote for 4-Methoxy-5,6,7,8-tetrahydro-[1,7]naphthyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.